Tributyl(2,2-difluoroethenyl)stannane
Description
Properties
Molecular Formula |
C14H28F2Sn |
|---|---|
Molecular Weight |
353.08 g/mol |
IUPAC Name |
tributyl(2,2-difluoroethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2HF2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H; |
InChI Key |
ROVSMJKMWHKIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2,2-difluoroethenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 2,2-difluoroethene under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,2-difluoroethenyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Tetrahydrofuran (THF) and dichloromethane are often used as solvents in these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce various reduced organic molecules .
Scientific Research Applications
Tributyl(2,2-difluoroethenyl)stannane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tributyl(2,2-difluoroethenyl)stannane involves its ability to donate or accept electrons in chemical reactions. This property makes it a valuable reagent in radical reactions, where it can facilitate the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Tributyl(thiophen-2-yl)stannane
- Structure : Features a thiophene ring instead of the difluoroethenyl group.
- Reactivity : The sulfur atom in the thiophene moiety enhances π-conjugation, making it suitable for polymer synthesis (e.g., benzothiadiazole-based polymers) . Unlike the difluoroethenyl analog, it participates in Stille couplings to form carbon-carbon bonds in heterocyclic systems.
- Applications : Primarily used in materials science for constructing conductive polymers .
Tributyl[2,2-Difluoro-1-(2-Methoxyethoxymethoxy)-Vinyl]Stannane
- Structure : Contains a methoxyethoxymethoxy-protected hydroxyl group adjacent to the difluoroethenyl unit.
- Reactivity : The bulky protecting group reduces electrophilicity compared to the unsubstituted difluoroethenyl analog, directing reactivity toward selective functionalization in multi-step syntheses .
- Applications : Employed in fine chemical synthesis where steric control is required .
Tributyl(pentafluoroethyl)stannane
- Structure : Substituted with a pentafluoroethyl (-CF2CF3) group instead of difluoroethenyl.
- Reactivity : The strong electron-withdrawing effect of the pentafluoroethyl group increases oxidative stability but reduces nucleophilic character. It is less reactive in difluorovinylation reactions compared to the difluoroethenyl derivative .
- Physical Properties : Higher molecular weight (409.06 g/mol) and boiling point (275.8°C) compared to this compound, indicating greater thermal stability .
Comparative Data Table
Reactivity and Mechanistic Differences
- Electrophilicity : The difluoroethenyl group in this compound exhibits higher electrophilicity than thiophene or pentafluoroethyl analogs, enabling efficient coupling with nucleophiles like carboxylic acids (yields >80% under optimized conditions) .
- Steric Effects : Bulky substituents (e.g., methoxyethoxymethoxy) hinder transmetallation in cross-coupling reactions, whereas the unsubstituted difluoroethenyl group allows for faster kinetics .
- Thermal Stability : Pentafluoroethyl and thiophene derivatives demonstrate higher thermal stability (boiling points >250°C) compared to the difluoroethenyl analog, which is more reactive but may require lower-temperature handling .
Industrial and Pharmaceutical Relevance
- This compound : Critical for synthesizing fluorinated pharmaceuticals (e.g., Seletracetam, an antiepileptic drug with a difluoroethenyl group) .
- Thiophene Derivatives : Preferred in optoelectronics due to sulfur’s electron-donating effects .
- Pentafluoroethyl Analog : Used in agrochemicals where environmental persistence is desired .
Q & A
Q. What are the standard synthetic protocols for preparing Tributyl(2,2-difluoroethenyl)stannane, and what critical parameters influence yield?
this compound is typically synthesized via tin-halogen exchange or Stille coupling. A validated method involves reacting bis(tributylstannane) with 2,2-difluoroacetylene derivatives under inert conditions (e.g., argon). Key parameters include:
- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent selection : Dry THF or toluene minimizes side reactions.
- Temperature : Reactions are performed at 0–25°C to avoid decomposition of the stannane intermediate .
Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Bis(tributylstannane), THF, −10°C | Tin precursor |
| 2 | 2,2-Difluoroacetylene chloride, Pd(PPh₃)₄ | Coupling agent |
| 3 | Column chromatography (hexane:EtOAc) | Purification |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Confirms the presence of difluoroethenyl groups (δ −110 to −120 ppm).
- ¹¹⁹Sn NMR : Identifies tin coordination (δ 50–150 ppm, depending on substituents).
- IR Spectroscopy : Detects Sn-C stretches (450–550 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic nature of aryl halides influence cross-coupling reactions with this compound?
The stannane acts as a transmetallation agent in Stille couplings. Electron-deficient aryl halides (e.g., nitro-substituted) react faster due to enhanced electrophilicity, while electron-rich substrates require longer reaction times or elevated temperatures. Mechanistic studies suggest oxidative addition of Pd⁰ to the aryl halide is rate-limiting, with steric effects from tributyl groups modulating reactivity .
Q. What strategies mitigate toxicity and instability challenges during handling?
Q. How can stereochemical outcomes be controlled in difluoroethenyl-containing products?
Stereoselectivity in arylations depends on:
- Substrate geometry : Trans-selectivity dominates in Pd-catalyzed couplings due to syn-periplanar transition states.
- Solvent polarity : Polar aprotic solvents (DMF) favor cis adducts via stabilization of charged intermediates.
- Additives : Silver salts (Ag₂CO₃) improve selectivity by removing halide ions .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported reaction yields (e.g., 70–95%)?
Yield variations arise from:
- Scale differences : Microscale reactions (<1 mmol) often report higher yields due to efficient mixing.
- Purification methods : Distillation vs. chromatography impacts recovery (e.g., 95% purity via Q NMR vs. 85% by GC) .
Troubleshooting Table :
| Issue | Likely Cause | Solution |
|---|---|---|
| Low yield | Incomplete transmetallation | Increase catalyst loading (2–5 mol%) |
| By-products (Sn oxides) | Moisture contamination | Use molecular sieves or drier solvents |
Q. What computational methods validate the reactivity of this compound in DFT studies?
- Geometry optimization : B3LYP/6-31G* for organic moieties and LANL2DZ for Sn.
- Transition-state analysis : Nudged elastic band (NEB) methods map energy barriers for transmetallation steps.
- Charge distribution : Natural Bond Orbital (NBO) analysis predicts nucleophilic sites on the stannane .
Applications in Materials Science
Q. Can this compound serve as a precursor for fluorinated polymers?
Yes. Radical-initiated copolymerization with ethylene or styrene yields fluorinated polymers with enhanced thermal stability (T₅% decomposition >300°C). Challenges include controlling branching (GPC: Mₙ = 10–50 kDa) and fluorine distribution (¹⁹F NMR monitoring) .
Q. How does the compound perform in photocatalytic C–F bond activation?
Under UV irradiation (λ = 254 nm), the stannane donates electrons to photocatalysts (e.g., Ru(bpy)₃²⁺), enabling C–F bond cleavage. Quantum yields (Φ) range from 0.2–0.5, depending on solvent (acetonitrile > DCM) .
Safety and Compliance
Q. What are the best practices for disposing of organotin waste from this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
